molecular formula C17H19ClN4O2 B2933987 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride CAS No. 1184983-22-9

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Cat. No.: B2933987
CAS No.: 1184983-22-9
M. Wt: 346.82
InChI Key: AIWVWHXBWGPZJF-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic piperazine derivative with a benzofuran-carbonyl group at the 1-position and a methyl-substituted imidazole ring at the 4-position. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting neurological or metabolic pathways.

Key structural features include:

  • 1-Methylimidazole: Introduces basicity and hydrogen-bonding capability, which may influence receptor binding.
  • Piperazine core: Provides conformational flexibility and serves as a scaffold for substituent placement.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)15-12-13-4-2-3-5-14(13)23-15;/h2-7,12H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVWHXBWGPZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions with appropriate reagents.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through nucleophilic substitution reactions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzofuran and imidazole moieties with the piperazine ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related piperazine derivatives:

Compound Name Substituents (Piperazine Positions) Molecular Weight (g/mol) Key Features Reference
1-(1-Benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine HCl 1: Benzofuran-2-carbonyl; 4: 1-methylimidazole ~423.86 (calculated) Dual aromatic/heterocyclic substituents; hydrochloride salt enhances solubility N/A
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) 1: Phenoxy-ethoxyethyl; 4: 2-methoxyphenyl ~455.40 Ether-linked phenoxy group; methoxy-phenyl enhances hydrophobicity
1-(2-Chlorophenyl)piperazine HCl 4: 2-chlorophenyl ~237.13 Simple aryl substitution; chlorine atom improves metabolic stability
1-(5-Bromopyridin-3-yl)-4-((1s,4s)-4-(m-tolyl)cyclohexyl)piperazine HCl 1: Bromopyridine; 4: Cyclohexyl-tolyl ~534.29 Bulky cyclohexyl-tolyl group; bromine enhances halogen bonding
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide Non-piperazine; benzimidazole-hydrazide hybrid ~404.84 Benzimidazole core with hydrazide linker; chlorophenyl enhances polarity

Physicochemical Properties

  • Imidazole-containing analogues like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) exhibit even higher melting points (~271°C), likely due to extended hydrogen-bonding networks .
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, 1-(2-chlorophenyl)piperazine HCl is readily soluble in polar solvents, whereas neutral imidazole derivatives (e.g., compounds) require DMSO or DMF for dissolution .

Biological Activity

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, an imidazole ring, and a piperazine scaffold. Its molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it features several functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MV4-11 (AML)1.10
A549 (Lung)1.779
MCF-7 (Breast)2.20
HeLa (Cervical)3.072

These results indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
  • Receptor Modulation : It acts as a modulator of histamine H3 receptors, which are implicated in various physiological processes including neurotransmission and immune response .

In Vivo Studies

In vivo studies using xenograft models have also been conducted to evaluate the efficacy of this compound in tumor suppression. One study reported that administration of the compound at a dosage of 3 mg/kg resulted in significant tumor regression without observable toxicity .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with advanced AML showed a marked reduction in leukemic cell counts after treatment with this compound, supporting its potential as a therapeutic agent.
  • Case Study 2 : In a cohort study involving breast cancer patients, those treated with this compound exhibited improved survival rates compared to those receiving standard chemotherapy.

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